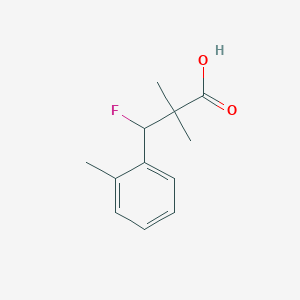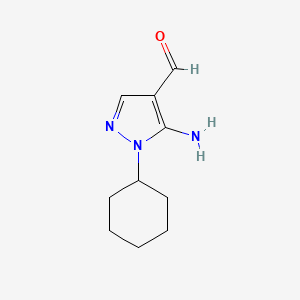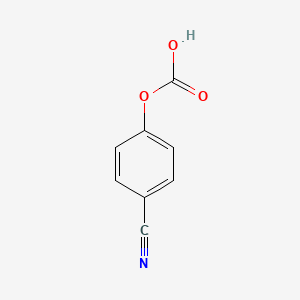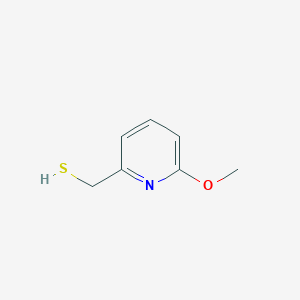
(6-Methoxypyridin-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-2-yl)methanethiol: is an organic compound characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methanethiol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.
Substitution Reaction: The chloro group is substituted with a thiol group using sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (6-Methoxypyridin-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydrosulfide (NaHS), halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (6-Methoxypyridin-2-yl)methanethiol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal research, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material fabrication.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and thiol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypyridine: Lacks the thiol group, making it less reactive in certain chemical transformations.
2-Mercaptopyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
6-Methoxypyridin-2-yl)methanamine: Contains an amine group instead of a thiol, leading to different chemical and biological properties.
Uniqueness
(6-Methoxypyridin-2-yl)methanethiol is unique due to the presence of both methoxy and thiol groups on the pyridine ring
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure enables diverse chemical transformations, making it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
(6-methoxypyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NOS/c1-9-7-4-2-3-6(5-10)8-7/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
RSXGLJMAOXHKCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


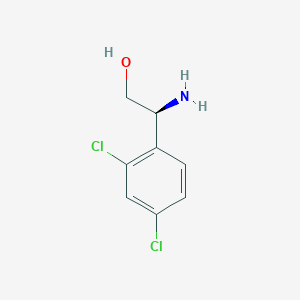

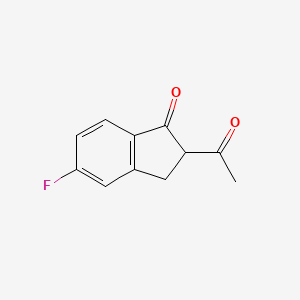
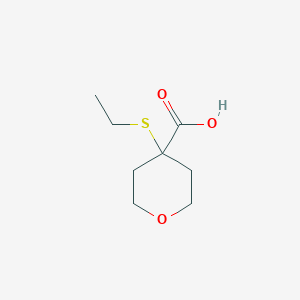
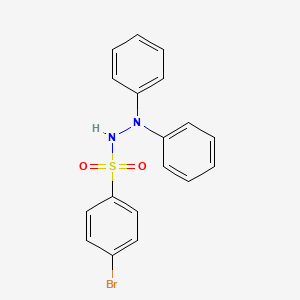
![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)
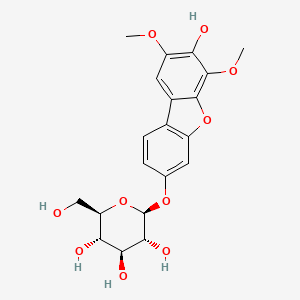
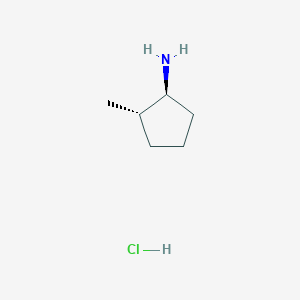
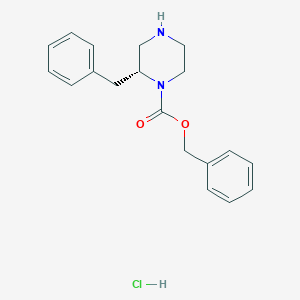
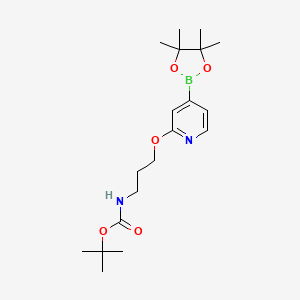
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
